molecular formula C21H25N3O4S B2687984 Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923195-08-8

Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2687984
CAS RN: 923195-08-8
M. Wt: 415.51
InChI Key: QJHOGGHSMAATJU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxylate group might participate in acid-base reactions, while the butylthio group might be involved in nucleophilic substitutions .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis Techniques : One study focused on the synthesis and reactions of various Biginelli-compounds, closely related to the specified compound, exploring methylation, acylation, and the formation of different derivatives like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

  • Ring Expansion Research : Research into the rearrangement of similar compounds has been conducted, leading to the formation of different derivatives such as methoxy- and cyano- derivatives, which show the versatility of these compounds in chemical synthesis (Bullock, Carter, Gregory, & Shields, 1972).

  • Synthesis of Novel Derivatives : Studies have also been carried out to synthesize novel derivatives of related compounds, further highlighting the compound's potential in creating diverse chemical structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Properties and Interactions

  • Exploring Chemical Reactions : Investigations into the reactions of similar compounds with various chemicals, such as acylhydrazines and isothiocyanates, provide insights into their chemical behavior and potential applications in different fields (Krȩżel, 1988).

  • Structural Analysis and Properties : The structural properties and molecular dimensions of similar compounds have been analyzed, providing valuable data on their chemical characteristics and potential uses in various scientific areas (Low, Egglishaw, Ferguson, Cobo, García, Melguizo, Nogueras, & Sánchez, 1994).

Potential Pharmacological Applications

  • Pharmacological Synthesis : Some studies have explored the synthesis of pharmacologically relevant compounds containing related structures, suggesting potential medicinal applications of these chemical entities (Watermeyer, Chibale, & Caira, 2009).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

properties

IUPAC Name

methyl 2-butylsulfanyl-5-(3-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-5-6-10-29-21-23-18-17(19(25)24-21)16(13-8-7-9-14(11-13)27-3)15(12(2)22-18)20(26)28-4/h7-9,11,16H,5-6,10H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHOGGHSMAATJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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